molecular formula C20H15F2NO3S B11123432 Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11123432
M. Wt: 387.4 g/mol
InChI Key: MSECKRVECSTLRK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and a suitable acid catalyst.

    Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylate group and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-{[(3-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-{[(3-bromophenyl)carbonyl]amino}thiophene-3-carboxylate

Uniqueness

Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H15F2NO3S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H15F2NO3S/c1-2-26-20(25)17-16(12-6-8-14(21)9-7-12)11-27-19(17)23-18(24)13-4-3-5-15(22)10-13/h3-11H,2H2,1H3,(H,23,24)

InChI Key

MSECKRVECSTLRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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